

natural sources of methyl cinnamate plants

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Compound Focus: Methyl Cinnamate

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Natural Plant Sources of Methyl Cinnamate

Plant Source	Family	Plant Part(s) with Significant Methyl Cinnamate	Key Details / Concentration
Sweet Basil (<i>Ocimum basilicum</i>) [1] [2]	Lamiaceae	Leaves (glandular trichomes)	A selectively bred line ("MC") where methyl cinnamate constitutes up to 63% of total leaf volatiles [1].
Methyl Cinnamate Basil (<i>O. canum</i>) [3]	Lamiaceae	Aerial parts (leaves, flowering tops)	Essential oil is rich in methyl cinnamate; a major component [3].
Eucalyptus (<i>Eucalyptus olida</i>) [2]	Myrtaceae	Leaves and twigs	Has the highest known concentration; 98% of the essential oil, with a fresh weight yield of 2-6% [2].
Cinnamon (<i>Cinnamomum rhyncophyllum</i>) [4]	Lauraceae	Bark and wood	A major constituent, comprising 40.5-43.1% of the bark and wood oils [4].

Plant Source	Family	Plant Part(s) with Significant Methyl Cinnamate	Key Details / Concentration
South American Cinnamon (<i>Ocotea quixos</i>) [2]	Lauraceae	Flower calices	Contains methyl cinnamate [2].
Liverworts (<i>Conocephalum salebrosum</i>) [5]	Conocephalaceae	Whole plant (thallus)	A dominant volatile compound; exists as a specific chemotype [5].
Orchids (Various species) [1] [2] [5]	Orchidaceae	Flowers	A known component of floral scent, acting as an attractant for male euglossine bees [1] [2] [5].
Strawberry (<i>Fragaria spp.</i>) [6] [2] [5]	Rosaceae	Fruit	Found in the fruit as a flavor compound [6] [2] [5].

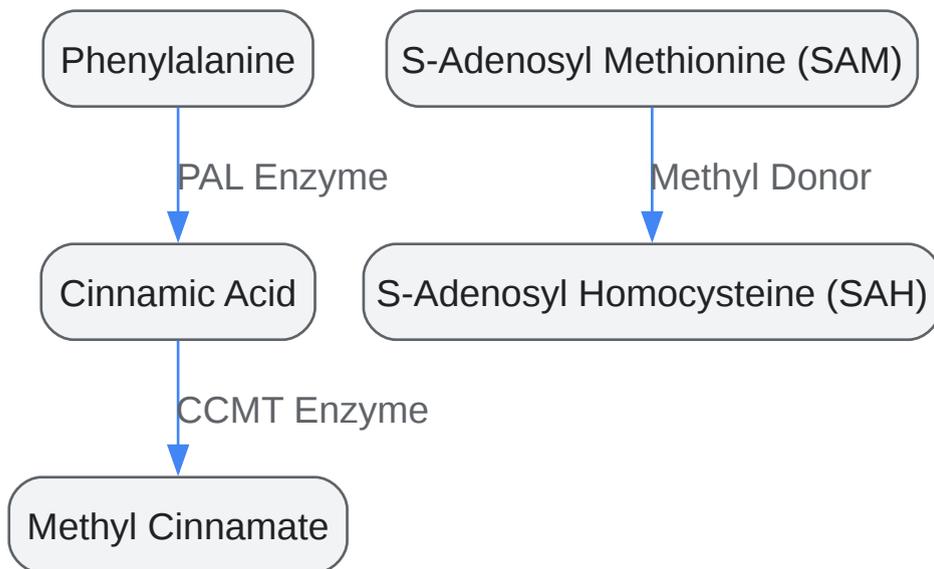
Biosynthesis and Experimental Analysis

For researchers, understanding the biosynthesis and effective extraction of **methyl cinnamate** is crucial.

Biosynthesis Pathway

Methyl cinnamate is synthesized from the amino acid phenylalanine via cinnamic acid. The final step is the methylation of cinnamic acid, a reaction catalyzed by enzymes known as cinnamic acid carboxyl methyltransferases (CCMTs). These enzymes use S-adenosyl methionine (SAM) as a methyl donor [1] [5].

The following diagram illustrates this core biosynthetic pathway:



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Core biosynthetic pathway of **methyl cinnamate** in plants, from precursor to final product.

Research indicates that this biosynthetic pathway has evolved independently in flowering plants and liverworts. The CCMT enzymes in both belong to the SABATH family of methyltransferases but reside in distinct phylogenetic clades, suggesting convergent evolution [5].

Key Experimental Protocol: Extraction and Analysis

A 2020 study optimized the extraction of essential oil from *O. canum* using enzyme pre-treatment followed by hydrodistillation (E-HD) [3]. Here is a summary of the methodology:

- **Plant Material Preparation:** Aerial parts were collected, shade-dried, ground into powder, and sieved [3].
- **Enzymatic Pre-treatment:** The plant powder was incubated with **Viscozyme L** (a multi-enzyme complex containing cellulase and hemicellulase) in citrate buffer. Key parameters were [3]:
 - **Enzyme Concentration:** 0.5% and 1% (v/w)
 - **Incubation Time:** 30, 60, and 90 minutes
 - **Temperature:** 50°C
 - **pH:** 5.0
- **Deactivation and Hydrodistillation:** The enzyme was deactivated by heating to 90°C for 5 minutes. The samples were then subjected to standard hydrodistillation using a Clevenger apparatus [3].

- **Analysis:** The extracted essential oils were chemically profiled using **Gas Chromatography-Mass Spectrometry (GC-MS)**. Compounds were identified by comparing their mass spectra with reference libraries (Wiley, NIST) and by calculating their Kovats retention indices relative to n-alkane standards [3].

Key Findings of the Study [3]:

- The optimal condition (1% enzyme for 90 min) **increased essential oil yield by 44.5%** compared to conventional hydrodistillation.
- It also **reduced hydrodistillation time from 180 minutes to 30 minutes**, enhancing efficiency.
- (E)-**methyl cinnamate** was consistently identified as the major component of the oil.

Research Applications and Safety

- **Biological Activities:** **Methyl cinnamate** has been investigated for its antimicrobial and antifungal properties [5]. One study specifically investigated its inhibitory effect on mushroom tyrosinase, an enzyme involved in food browning [6].
- **Regulatory Status:** **Methyl cinnamate** is approved for use as a flavoring agent by the FDA (21 CFR 172.515), FEMA (GRAS 2698), and the Council of Europe [7] [8]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded it does not present a safety concern at current intake levels when used as a flavoring agent [7].
- **Toxicology Data:** The acute oral LD₅₀ in rats is 2610 mg/kg, classifying it as moderately toxic by ingestion [2] [8]. It is considered a weak skin sensitizer, and data shows no significant genotoxic effects in standard assays like the sister-chromatid exchange test in CHO-K1 cells [7] [8].

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